1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[2-[2-(dimethylamino)ethoxy]-6-fluorophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-9(15)12-10(13)5-4-6-11(12)16-8-7-14(2)3/h4-6,9,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYSFPGWUYLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol typically involves the construction of the ether linkage between the fluorophenyl ring and the dimethylaminoethoxy side chain, followed by the introduction or retention of the ethan-1-ol group on the phenyl ring. The key challenge is selective functionalization while maintaining the integrity of the fluorine substituent and the amino group.
Literature-Based Preparation Routes
No direct, detailed preparation method for this exact compound was found in the searched patent and chemical databases. However, related synthetic strategies for structurally similar compounds, such as phenoxyethanol derivatives with amino substituents, provide insight into plausible methods.
Etherification via Nucleophilic Substitution
- Starting materials: 2-fluoro-6-hydroxyacetophenone or 2-fluoro-6-hydroxyphenylethanol derivatives.
- Step 1: The phenolic hydroxyl group is reacted with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl bromide or chloride) under basic conditions to form the ether linkage.
- Step 2: If starting from acetophenone derivatives, reduction of the ketone group to the ethan-1-ol is performed using mild reducing agents such as sodium borohydride.
This approach ensures the formation of the 2-(dimethylamino)ethoxy substituent on the fluorophenyl ring while maintaining the ethan-1-ol moiety.
Detailed Example Procedure (Inferred from Related Compounds)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-6-hydroxyacetophenone, base (e.g., K2CO3), 2-(dimethylamino)ethyl bromide, solvent (DMF or acetonitrile), 60-80 °C, 12-24 h | Nucleophilic substitution to form 1-(2-fluoro-6-(2-(dimethylamino)ethoxy)phenyl)ethanone |
| 2 | NaBH4, methanol or ethanol, 0-5 °C to room temperature, 2-4 h | Reduction of ketone to ethan-1-ol, yielding 1-{2-[2-(dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product |
Analysis of Preparation Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 60-85 °C (etherification), 0-25 °C (reduction) | Higher temperature favors ether formation but may cause side reactions; low temperature favors selective reduction |
| Solvent | Polar aprotic (DMF, acetonitrile) for etherification; protic (MeOH, EtOH) for reduction | Solvent choice affects solubility and reaction rate |
| Base | Potassium carbonate or sodium hydride | Facilitates deprotonation of phenol for nucleophilic attack |
| Reducing agent | Sodium borohydride | Selective for ketone reduction without affecting other groups |
Research Findings and Optimization
- Yield: Reported yields for similar etherification and reduction sequences range from 60% to 85%, depending on purity and reaction scale.
- Purity: Achieved by recrystallization or column chromatography; purity >98% is typical for pharmaceutical-grade compounds.
- Side Reactions: Potential O-alkylation at undesired positions and over-reduction can be minimized by controlled stoichiometry and temperature.
- Scalability: The two-step method is amenable to scale-up with appropriate reaction monitoring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution + reduction | 2-fluoro-6-hydroxyacetophenone, 2-(dimethylamino)ethyl halide, NaBH4 | 60-85 °C (etherification), 0-25 °C (reduction) | Straightforward, high selectivity | Requires multi-step purification |
| Carbodiimide-mediated etherification (inferred) | 2-fluoro-6-hydroxyphenyl ethanol, DCC, solvent | 20-85 °C, 48-60 h | Mild conditions, avoids halides | Longer reaction time, possible side products |
Chemical Reactions Analysis
Types of Reactions: 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Pharmaceutical Research
The presence of the dimethylamino group often correlates with increased lipophilicity, enhancing the ability of compounds to cross biological membranes. This characteristic is crucial for:
- Neuropharmacology : Compounds with similar structures have been studied for their effects on neurotransmitter receptors, indicating that 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol could influence central nervous system targets.
- Oncology : Preliminary studies suggest that structurally related compounds may exhibit anticancer properties, potentially making this compound a candidate for cancer treatment research.
Organic Synthesis
The functional groups present allow for versatile synthetic pathways:
- Synthesis of Ammonium Salts : The tertiary amine can be protonated to form ammonium salts under acidic conditions.
- Nucleophilic Substitution Reactions : The hydroxyl group can participate in various substitution reactions, making it useful in creating more complex organic molecules.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is essential:
- Binding Affinity Studies : Investigating its affinity for neurotransmitter receptors or enzymes could provide insights into its therapeutic potential.
- Metabolic Pathway Analysis : Assessing how the compound is metabolized can reveal its efficacy and safety profile in potential therapeutic applications.
Case Studies and Research Insights
While specific case studies on this compound are scarce, related compounds have shown promising results in various studies:
- Neuropharmacological Studies : Research on similar dimethylamino-containing compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting that 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol could have similar effects.
- Anticancer Activity : Compounds with analogous structures have been investigated for their cytotoxic effects against cancer cell lines, highlighting the need for further exploration of this compound's potential in oncology.
Mechanism of Action
The mechanism by which 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Structural Differences and Implications
Core Aromatic vs. Heterocyclic Systems: The target compound’s fluorophenyl group contrasts with the silacyclohexane ring in 1-(4-chlorophenyl)-1-{2-(dimethylamino)ethoxy}-silacyclohexan . Silicon-containing analogs (e.g., silacyclohexanes) often exhibit enhanced metabolic stability compared to carbon-based aromatics but may face synthetic challenges due to Si-O bond sensitivity .
Amino Group Variations: The dimethylaminoethoxy group in the target compound is a common motif in drug candidates (e.g., local anesthetics), offering both hydrophilicity and basicity. In contrast, the piperazinyl group in 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol provides additional hydrogen-bonding sites, which may enhance receptor binding . The aminomethylphenol moiety in 2-ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol introduces a phenolic -OH group, enabling stronger hydrogen-bond interactions than the target’s aliphatic alcohol .
Halogen Substituents: The fluorine atom in the target compound reduces metabolic degradation (via blocking cytochrome P450 oxidation) compared to the chlorine in 1-(4-chlorophenyl)-1-{2-(dimethylamino)ethoxy}-silacyclohexan.
Biological Activity
1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol, with the molecular formula C₁₂H₁₈FNO₂, is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, structural characteristics, and potential applications based on available research data.
Structural Characteristics
The compound features several key functional groups:
- Dimethylamino Group : Enhances lipophilicity, facilitating membrane permeability.
- Ethoxy Group : Contributes to the compound's solubility and reactivity.
- Fluorophenyl Moiety : The presence of fluorine may enhance biological activity through electronic effects.
While specific mechanisms of action for 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol are not extensively documented, compounds with similar structures have been shown to interact with various biological targets. The dimethylamino group is often associated with increased interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests that further investigation into this compound's binding affinity and selectivity for specific biological targets could reveal therapeutic potential.
Biological Activity Insights
Preliminary studies indicate that 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol may exhibit various biological activities, particularly in neuropharmacology and oncology. Similar compounds have been investigated for their roles in:
- Neurotransmitter Modulation : Enhancing or inhibiting neurotransmitter receptor activity.
- Antiproliferative Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds can provide insights into the potential biological activity of 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[2-(Dimethylamino)ethoxy]-1-(4-fluorophenyl)ethanol | C₁₂H₁₈FNO₂ | Different fluorophenyl substitution |
| 2-(Dimethylamino)ethanol | C₇H₁₉N | Lacks fluorophenyl group but shares dimethylamino functionality |
| 4-Fluoroaniline | C₆H₄FNH₂ | Simpler structure without ether or alcohol functionalities |
The unique combination of functional groups in 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol may lead to distinct pharmacological profiles compared to these similar compounds.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol?
Answer:
The synthesis of this compound requires careful selection of reagents and reaction conditions. Key steps include:
- Etherification : Introduce the dimethylaminoethoxy group via nucleophilic substitution using 2-(dimethylamino)ethanol and a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) under reflux .
- Fluorination : Electrophilic aromatic fluorination at the 6-position of the phenyl ring using Selectfluor® or similar fluorinating agents in acetonitrile at 60–80°C .
- Reduction : Reduce the intermediate ketone to the secondary alcohol using NaBH₄ or LiAlH₄ in THF or ethanol .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Basic: How can researchers characterize the stereochemical and electronic properties of this compound?
Answer:
- Chirality Analysis : Use chiral HPLC or capillary electrophoresis to resolve enantiomers. Compare retention times with known standards .
- Electronic Effects : UV-Vis spectroscopy (200–400 nm) in ethanol or acetonitrile to study fluorophenyl conjugation. Computational methods (DFT) can model electron density distribution and HOMO-LUMO gaps .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: What experimental strategies address discrepancies in biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Solubility Issues : Test solubility in DMSO, PBS, or cell culture media. Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic compounds .
- Metabolic Stability : Perform liver microsome assays (human/rat) to assess degradation rates. Adjust dosing regimens in in vivo studies accordingly .
- Off-Target Effects : Use CRISPR-Cas9 knockout models or selective inhibitors to isolate target-specific activity .
Advanced: How can researchers design enzyme kinetics studies to elucidate the mechanism of action?
Answer:
- Substrate Titration : Vary substrate concentrations (0.1–10× Km) to determine Michaelis-Menten parameters (Km, Vmax) and inhibition constants (Ki) .
- Pre-Steady-State Kinetics : Use stopped-flow spectrometry to capture transient intermediates (e.g., enzyme-ligand binding) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) and stoichiometry .
Case Study : A structurally similar difluoroethoxy compound showed noncompetitive inhibition of cytochrome P450 enzymes, validated via Lineweaver-Burk plots .
Advanced: What methodologies resolve spectral overlaps in NMR or MS data for this compound?
Answer:
- NMR : Use 2D techniques (COSY, HSQC) to assign overlapping proton signals. Deuterated solvents (e.g., DMSO-d6) enhance resolution .
- Mass Spectrometry : Apply tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions and confirm structural motifs .
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in aqueous solutions .
Advanced: How should researchers evaluate environmental persistence and ecotoxicology?
Answer:
- Degradation Studies : Conduct hydrolysis (pH 4–9) and photolysis (UV light, 254 nm) to assess stability. Monitor degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna (acute toxicity) and Vibrio fischeri (bioluminescence inhibition) assays. Compare EC₅₀ values with regulatory thresholds .
- Bioaccumulation : Measure logP values (octanol-water partition coefficient) to predict lipid membrane permeability .
Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies?
Answer:
- QSAR Modeling : Use molecular descriptors (e.g., topological polar surface area, molar refractivity) to correlate structural features with bioactivity .
- Molecular Dynamics (MD) Simulations : Predict binding modes in enzyme active sites (e.g., docking with AutoDock Vina) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., fluorophenyl, dimethylaminoethoxy) for target engagement .
Advanced: How can researchers mitigate hazards during large-scale synthesis?
Answer:
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for handling fluorinated reagents and reducing explosion risks .
- Ventilation : Use fume hoods for volatile intermediates (e.g., dimethylaminoethanol).
- Waste Management : Neutralize acidic/basic byproducts before disposal .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS/MS .
- pH-Dependent Degradation : Test stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
Advanced: How to integrate this compound into drug delivery systems for targeted therapy?
Answer:
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability. Characterize loading efficiency and release kinetics .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) for site-specific activation .
- Biodistribution Studies : Radiolabel with ¹⁸F for PET imaging to track in vivo distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
